Pyridine, 2-(ethylsulfinyl)-
Description
Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry and Advanced Materials Science
The pyridine ring, a six-membered aromatic heterocycle structurally related to benzene (B151609) with one carbon atom replaced by nitrogen, is a cornerstone of heterocyclic chemistry. numberanalytics.comwikipedia.org Its unique electronic properties and ability to act as both a base and a ligand for metal catalysts make it an invaluable building block in organic synthesis. wikipedia.orgglobalresearchonline.net Pyridine and its derivatives are ubiquitous, found in essential natural products like vitamins (niacin and pyridoxine) and alkaloids, and form the core of countless pharmaceutical agents and agrochemicals. wikipedia.orgnih.govnih.gov Their importance is underscored by the continuous development of novel synthetic methods to create substituted pyridines for a wide array of applications. acs.orgorganic-chemistry.orgresearchgate.net
In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" because its incorporation can enhance the solubility and bioavailability of drug candidates. ajrconline.orgnih.govnih.govrsc.org This has led to its presence in drugs for treating a vast spectrum of diseases. nih.govnih.gov
Beyond the life sciences, pyridine derivatives are integral to advanced materials science. Their electronic nature makes them ideal components for conjugated polymers used in electronics and optoelectronics. numberanalytics.com They are also used in the synthesis of specialized dyes and pigments. numberanalytics.com The ability of bipyridine derivatives, which consist of two connected pyridine rings, to strongly coordinate with metals makes them crucial as ligands in catalysis and as building blocks for photosensitizers and complex supramolecular structures. researchgate.net
The Unique Role and Reactivity Profile of Sulfinyl Functional Groups in Pyridine Scaffolds
When a sulfinyl group (–S(O)–) is attached to a pyridine ring, it imparts a unique set of chemical properties and reactivities. The sulfoxide (B87167) is a chiral functional group that introduces a stereocenter into the molecule, which is of paramount importance in asymmetric synthesis. The oxygen atom on the sulfur is a hydrogen bond acceptor, while the sulfur atom can act as a Lewis base, coordinating to metal centers.
The sulfinyl group is strongly electron-withdrawing, which influences the electron density of the pyridine ring. This electronic effect, combined with the ability of both the pyridine nitrogen and the sulfoxide group to coordinate with metals, makes 2-(alkylsulfinyl)pyridines, such as Pyridine, 2-(ethylsulfinyl)-, valuable directing groups in organic synthesis. bohrium.com A directing group guides a chemical reaction to a specific position on a molecule. In the case of 2-pyridyl sulfoxides, they can facilitate palladium-catalyzed C-H activation reactions at the ortho-position of an attached aryl group. bohrium.com This allows for the selective formation of new carbon-sulfur or carbon-carbon bonds, a challenging but highly sought-after transformation in organic synthesis. bohrium.comacs.org
Furthermore, the sulfoxide group itself can be readily transformed. It can be oxidized to a sulfone (–SO₂–) or reduced to a sulfide (B99878) (–S–), providing a versatile handle for further molecular modifications. bohrium.comjchemrev.com This chemical flexibility allows chemists to introduce the sulfinyl group to guide a specific reaction and then convert it to another functional group in the final product.
Overview of Key Academic Research Trajectories for Pyridine, 2-(ethylsulfinyl)- and Analogous Sulfinylpyridines
Research involving Pyridine, 2-(ethylsulfinyl)- and its analogs, primarily 2-pyridyl sulfoxides, is largely concentrated in the field of synthetic methodology, particularly in catalysis and the development of new ways to form chemical bonds.
One major research trajectory involves using 2-pyridyl sulfoxides as directing groups for C-H functionalization reactions. bohrium.com These reactions are highly prized for their efficiency, as they form complex molecules from simpler ones by directly converting a carbon-hydrogen bond into a new bond, avoiding the need for pre-functionalized starting materials. For example, palladium-catalyzed reactions have been developed where the 2-pyridyl sulfoxide group directs the thiolation (addition of a sulfur group) to a specific location on an aromatic ring. bohrium.com This strategy offers a streamlined route to complex sulfur-containing molecules.
Another significant area of research is in asymmetric catalysis, where the inherent chirality of the sulfoxide group is exploited. nih.govacs.org Researchers have designed peptide-based catalysts for the enantioselective N-oxidation of pyridyl sulfoximines, which are closely related to sulfoxides. nih.govacs.org This work focuses on creating molecules with a specific three-dimensional arrangement, a critical requirement for many biologically active compounds.
The synthesis of the sulfoxide group itself is also an active area of investigation. The chemoselective oxidation of pyridyl sulfides to the corresponding sulfoxides without over-oxidation to the sulfone is a common challenge that chemists work to overcome using various catalytic systems. jchemrev.comorganic-chemistry.org
The table below summarizes key research applications for analogous 2-pyridyl sulfoxide compounds, highlighting the versatility of this molecular scaffold.
| Research Area | Application of 2-Pyridyl Sulfoxide Analog | Significance | Reference |
| C-H Functionalization | Directing group for palladium-catalyzed ortho-C-H thiolation. | Enables selective formation of C-S bonds on aromatic rings. | bohrium.com |
| Asymmetric Catalysis | Substrate in peptide-catalyzed enantioselective N-oxidation. | Creates chiral molecules with high enantiomeric purity. | nih.govacs.org |
| Cross-Coupling Reactions | Precursor to sulfinate salts used in palladium-catalyzed cross-coupling. | Forms C-C bonds, particularly for synthesizing bipyridine structures. | researchgate.netresearchgate.net |
| Synthetic Intermediates | Versatile intermediate that can be oxidized to sulfones or reduced to sulfides. | Provides access to multiple classes of sulfur-containing pyridine compounds. | bohrium.com |
Structure
3D Structure
Properties
CAS No. |
87905-04-2 |
|---|---|
Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-ethylsulfinylpyridine |
InChI |
InChI=1S/C7H9NOS/c1-2-10(9)7-5-3-4-6-8-7/h3-6H,2H2,1H3 |
InChI Key |
TVOOHZHWWOINHN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of Pyridine (B92270), 2-(ethylsulfinyl)- in solution. Both ¹H and ¹³C NMR spectra offer detailed insights into the chemical environment of each atom.
In the ¹H NMR spectrum, the four protons on the pyridine ring are expected to appear as distinct signals in the aromatic region (typically δ 7.0-8.7 ppm), as they are chemically non-equivalent. The proton at the C6 position, being adjacent to the nitrogen atom, is anticipated to be the most deshielded. The ethyl group protons would present a characteristic pattern. The methyl (CH₃) protons would appear as a triplet, while the methylene (B1212753) (CH₂) protons would be significantly more complex. Due to the presence of a chiral center at the sulfur atom of the sulfoxide (B87167), the adjacent methylene protons are diastereotopic. This means they are chemically non-equivalent and are expected to resonate at different chemical shifts, appearing as a complex multiplet, likely an AB quartet, with further coupling to the methyl protons.
The ¹³C NMR spectrum would show seven distinct carbon signals, confirming the total number of carbon atoms. Five of these signals would be in the aromatic region (δ 120-160 ppm), corresponding to the pyridine ring carbons, with the C2 and C6 carbons being the most deshielded. The two aliphatic carbons of the ethyl group would appear at higher field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyridine, 2-(ethylsulfinyl)- Predicted data based on analogous structures and general spectroscopic principles.
| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| Pyridine H-3 | ¹H | ~7.8 - 8.0 | Multiplet (ddd) |
| Pyridine H-4 | ¹H | ~7.4 - 7.6 | Multiplet (ddd) |
| Pyridine H-5 | ¹H | ~7.2 - 7.4 | Multiplet (ddd) |
| Pyridine H-6 | ¹H | ~8.5 - 8.7 | Multiplet (ddd) |
| -S(O)CH₂CH₃ | ¹H | ~2.9 - 3.2 | Multiplet (Diastereotopic) |
| -S(O)CH₂CH₃ | ¹H | ~1.3 - 1.5 | Triplet (t) |
| Pyridine C-2 | ¹³C | ~158 - 162 | Singlet |
| Pyridine C-3 | ¹³C | ~125 - 128 | Singlet |
| Pyridine C-4 | ¹³C | ~136 - 138 | Singlet |
| Pyridine C-5 | ¹³C | ~120 - 123 | Singlet |
| Pyridine C-6 | ¹³C | ~148 - 150 | Singlet |
| -S(O)CH₂CH₃ | ¹³C | ~50 - 55 | Singlet |
| -S(O)CH₂CH₃ | ¹³C | ~7 - 10 | Singlet |
Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of Pyridine, 2-(ethylsulfinyl)- and to study its fragmentation patterns under ionization, which helps in confirming its structure. The compound has a molecular formula of C₇H₉NOS, corresponding to a monoisotopic mass of approximately 155.04 Da.
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 155. The subsequent fragmentation would likely involve several characteristic pathways. A common fragmentation for ethyl-substituted compounds is the loss of an ethyl radical (•CH₂CH₃), leading to a fragment ion at m/z 126. Another plausible pathway is the cleavage of the C-S bond, resulting in the formation of a pyridyl cation at m/z 78. Rearrangement reactions are also possible, such as the loss of an oxygen atom from the sulfoxide to yield an ion corresponding to the related thioether at m/z 139, or a McLafferty rearrangement involving the transfer of a hydrogen atom and elimination of ethylene (B1197577) (C₂H₄), which would produce a fragment at m/z 127.
Table 2: Predicted Mass Spectrometry Fragmentation for Pyridine, 2-(ethylsulfinyl)- Predicted data based on general fragmentation rules for analogous structures.
| Predicted m/z | Ion Formula | Description of Loss |
|---|---|---|
| 155 | [C₇H₉NOS]⁺ | Molecular Ion (M⁺) |
| 139 | [C₇H₉NS]⁺ | Loss of Oxygen atom (-O) |
| 127 | [C₅H₅NOS]⁺ | Loss of Ethylene (-C₂H₄) via McLafferty Rearrangement |
| 126 | [C₅H₄NOS]⁺ | Loss of Ethyl radical (-•C₂H₅) |
| 78 | [C₅H₄N]⁺ | Pyridyl cation from C-S bond cleavage |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For Pyridine, 2-(ethylsulfinyl)-, the most diagnostic absorption band is that of the sulfoxide (S=O) group. This bond typically gives rise to a strong, characteristic stretching vibration in the range of 1030-1070 cm⁻¹. acs.org
Table 3: Characteristic Infrared Absorption Bands for Pyridine, 2-(ethylsulfinyl)- Data compiled from general spectroscopic tables and spectra of analogous compounds like Dimethyl Sulfoxide and 2-Ethylpyridine. nist.govresearchgate.net
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3010 - 3100 | C-H Stretch | Aromatic (Pyridine Ring) |
| 2850 - 3000 | C-H Stretch | Aliphatic (Ethyl Group) |
| ~1580, ~1560, ~1460, ~1430 | C=C and C=N Ring Stretch | Pyridine Ring |
| 1030 - 1070 | S=O Stretch | Sulfoxide |
| 750 - 800 | C-H Out-of-Plane Bend | 2-Substituted Pyridine |
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
While NMR, MS, and IR spectroscopy provide definitive evidence for the chemical structure, X-ray crystallography offers an unparalleled, atom-level view of the molecule's three-dimensional architecture in the solid state. Should a suitable single crystal of Pyridine, 2-(ethylsulfinyl)- be obtained, this technique would provide precise measurements of all bond lengths, bond angles, and torsion angles.
This analysis would unequivocally confirm the connectivity and would reveal the precise geometry around the tetrahedral, chiral sulfur center. Furthermore, it would detail the conformation of the ethyl group and its orientation relative to the planar pyridine ring. Information on intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate how the molecules pack into a crystal lattice, would also be obtained. As of now, specific crystallographic data for Pyridine, 2-(ethylsulfinyl)- is not available in the public domain.
Computational and Theoretical Investigations of Pyridine, 2 Ethylsulfinyl
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemical research for predicting the electronic structure and reactivity of molecules. youtube.comyoutube.com These calculations provide information on molecular orbitals, charge distribution, and various reactivity descriptors.
DFT methods, such as B3LYP, are frequently used to optimize molecular geometries and compute vibrational frequencies and electronic properties of pyridine (B92270) derivatives. researchgate.netresearchgate.net For instance, studies on related pyridine compounds have utilized DFT with basis sets like 6-311+G(d,p) to analyze their structure and vibrational spectra. researchgate.net The electronic properties of such molecules are determined by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's reactivity. ijcce.ac.ir
In a study on pyridinyl phosphonates, DFT calculations revealed that a lower HOMO-LUMO energy gap correlates with higher reactivity. ijcce.ac.ir For various pyridine derivatives, global reactivity descriptors derived from DFT, such as electrophilicity and nucleophilicity indices, have been successfully used to rationalize their chemical behavior. nih.govnih.gov For example, the dienophilic reactivity of 2-phosphaindolizines, a class of pyridine analogs, was effectively predicted using these conceptual DFT descriptors. nih.gov
Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. ijcce.ac.ir While specific DFT data for Pyridine, 2-(ethylsulfinyl)- is not detailed in the provided sources, the electronic structure would be significantly influenced by the electron-withdrawing nature of the ethylsulfinyl group and the lone pair of electrons on the nitrogen atom of the pyridine ring.
Table 1: Examples of DFT Methods and Findings for Pyridine Derivatives
| Compound | DFT Method/Basis Set | Key Findings | Reference |
|---|---|---|---|
| Pyridine-2,6-dicarbonyl dichloride | HF and DFT/6-311+G(d,p) | Calculated geometry and vibrational wavenumbers showed good agreement with experimental FT-IR and FT-Raman spectra. | researchgate.net |
| Pyridinyl Phosphonates | B3LYP/6-311++G(d,p) | Analysis of global descriptors revealed the most reactive compound based on the HOMO-LUMO energy gap. MEP maps identified reactive sites. | ijcce.ac.ir |
| 2-Phosphaindolizines | B3LYP/6-31+G(d) | Global hardness, softness, electronic chemical potential, and electrophilicity indices successfully rationalized experimentally observed dienophilic reactivities. | nih.gov |
| 2-Pyridinecarboxaldehyde | Quantum Chemical Calculations | The s-trans conformer is dominant. The HOMO is primarily composed of a nitrogen nonbonding orbital interacting with the oxygen lone pairs of the formyl group. | nih.gov |
Molecular Modeling and Docking Studies to Elucidate Molecular Recognition and Binding Mechanisms (non-clinical)
Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.govresearchgate.net These non-clinical studies are instrumental in understanding the structural basis of molecular recognition.
Docking studies on various pyridine derivatives have been performed to investigate their potential interactions with biological targets like enzymes. For example, docking of 2,6-diaryl-substituted pyridine derivatives into the kinesin Eg5 binding site showed that specific substitutions could lead to favorable binding energies, suggesting potential inhibitory activity. nih.gov Similarly, other novel pyridine derivatives have been docked into the EGFR kinase domain to evaluate their binding affinity and position within the active site. researchgate.net
The binding mechanism often involves hydrogen bonds and other non-covalent interactions with key amino acid residues in the target's binding pocket. nih.gov For a thiazolidinedione derivative containing a 5-ethyl pyridine moiety, molecular docking studies against the Cannabinoid receptor 1 (CB1) showed hydrogen bond interactions with the SER 383 residue. nih.gov
While specific docking studies for Pyridine, 2-(ethylsulfinyl)- are not available in the provided results, it can be inferred that the sulfinyl group, with its polar S=O bond, would be a key site for hydrogen bonding interactions. The orientation of the ethyl group and the pyridine ring would further influence its binding specificity and affinity within a receptor pocket.
Table 2: Examples of Molecular Docking Studies on Pyridine Derivatives
| Pyridine Derivative Class | Target | Key Findings from Docking | Reference |
|---|---|---|---|
| 2,6-Diaryl-substituted pyridines | Kinesin Eg5 | Compound 5m showed the best free energy of binding (–9.52 kcal/mol) and interacted with GLU116 and GLY117 residues via H-bonds. | nih.gov |
| Picolinic acid derivatives | EGFR kinase domain | Showed excellent positioning in the critical site of the EGFR kinase pocket. | researchgate.net |
| Indolyl-Pyridine derivatives | Mycobacterium smegmat complexed with SQ109 | Docking studies were performed to support the evaluation of antituberculosis activity. | researchgate.net |
| Thiazolidinedione with 5-ethyl pyridine | Cannabinoid receptor 1 (CB1) | The test compound exhibited hydrogen bond interactions with SER 383, similar to a known antagonist. | nih.gov |
Conformational Analysis and Tautomerism Studies of Sulfinyl Pyridine Systems
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For sulfinyl pyridine systems, the orientation of the sulfinyl group relative to the pyridine ring is of particular interest. Tautomerism, the equilibrium between two or more interconverting structural isomers, is also a critical consideration for pyridine derivatives containing sulfur.
A well-studied example of tautomerism in a related system is the equilibrium between pyridine-2(1H)-thione and its tautomer, pyridine-2-thiol. rsc.org Computational studies using methods like B3LYP and MP2 have been applied to model this tautomerism, showing that the thione form is generally more stable. The solvent can also influence the tautomeric equilibrium. rsc.org
Conformational analysis of methylsulfinyl derivatives of other heterocyclic systems, such as furan (B31954) and thiophene, has been performed using NMR relaxation and Lanthanide Induced Shift (LIS) techniques. rsc.org These experimental methods, combined with computational modeling, can determine the preferred orientations of the S–O bond relative to the heterocyclic ring. rsc.org For a salt of a substituted 1-pyridin-3-ylethanol, conformational properties were determined through analysis of NOE connectivities and molecular orbital calculations, revealing a dynamic process of nitrogen inversion. nih.gov
In the case of Pyridine, 2-(ethylsulfinyl)-, conformational analysis would focus on the rotation around the C-S and S-C bonds, leading to different spatial arrangements of the ethyl group. Tautomerism is also a possibility. For instance, an unexpected tautomer was identified in a related dihydro-1,3,5-triazine system, highlighting that the most seemingly stable form may not always be the one isolated in the solid state. iucr.org The ability of tautomers to display different geometries can enable them to accommodate various molecular environments. researchgate.net
Computational Elucidation of Reaction Mechanisms Involving Pyridine, 2-(ethylsulfinyl)-
Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions, including the identification of transition states and intermediates. rsc.orgnih.govresearchgate.net
For reactions involving pyridine derivatives, computational studies can provide deep mechanistic insights. For example, the mechanism of a Pd(II)-catalyzed enantioselective C-H olefination of 2-(arylsulfinyl)pyridines has been investigated. researchgate.net Such studies help to understand how the catalyst, substrate, and reagents interact throughout the reaction sequence.
The reaction mechanism of the nitrosation of 2-mercaptopyridine (B119420) (which exists in equilibrium with its thione tautomer) has been shown to proceed via the formation of an unstable S-nitroso ion. rsc.org Kinetic measurements combined with computational analysis can determine rate constants and equilibrium constants for each step of the reaction. rsc.org
In a different context, the ring-opening mechanism of pyridine ligands coordinated to a Rhenium(I) carbonyl complex was unraveled using computational calculations. nih.gov These calculations showed that deprotonation of the pyridine ring after dearomatization is a crucial step that triggers ring contraction and C-N bond cleavage. nih.gov
For Pyridine, 2-(ethylsulfinyl)-, computational methods could be used to explore various potential reaction pathways, such as oxidation of the sulfinyl group to a sulfonyl group, or reactions involving the pyridine ring itself. By calculating the potential energy surface, the activation barriers for different pathways can be compared to predict the most likely reaction mechanism. nih.govresearchgate.net
Chemical Reactivity and Applications in Organic Synthesis and Catalysis
Pyridine (B92270), 2-(ethylsulfinyl)- as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
The presence of a stereogenic center at the sulfur atom, coupled with the coordinating ability of the pyridine nitrogen, makes Pyridine, 2-(ethylsulfinyl)- and its derivatives attractive candidates for use as chiral ligands in asymmetric catalysis. Chiral pyridine-containing ligands are integral to the synthesis of enantiomerically enriched compounds, which are crucial in pharmaceuticals and materials science.
While the direct application of Pyridine, 2-(ethylsulfinyl)- as a primary chiral ligand is an area of ongoing research, the broader class of chiral sulfoxide-containing pyridine ligands has demonstrated significant potential. The sulfoxide (B87167) group can act as a Lewis base, and in conjunction with a metal center coordinated to the pyridine nitrogen, can create a well-defined chiral environment around the catalytic site. This arrangement is crucial for inducing stereoselectivity in a variety of reactions.
The development of novel chiral pyridine units (CPUs) is a key focus in the field, aiming to overcome challenges such as the trade-off between catalytic activity and stereoselectivity. The design of rigid and tunable ligand scaffolds is a promising strategy to achieve high performance in asymmetric catalysis. Pyridine-oxazoline ligands, for instance, have seen a resurgence in interest and have been successfully employed in a range of asymmetric transformations, highlighting the potential for N,S-containing pyridine ligands like Pyridine, 2-(ethylsulfinyl)-.
Role in Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. This reactivity is enhanced by the presence of electron-withdrawing substituents. The 2-(ethylsulfinyl) group is a moderately electron-withdrawing group, and its presence is expected to further activate the pyridine ring towards nucleophilic aromatic substitution (SNAr).
Nucleophilic substitution on the pyridine ring can proceed via two main pathways:
Attack at an unsubstituted position: A strong nucleophile can attack a carbon atom of the pyridine ring, leading to the displacement of a hydride ion. This reaction, known as the Chichibabin reaction, typically requires harsh conditions.
Attack at a substituted position: If a good leaving group is present on the pyridine ring, a nucleophile can displace it. The 2-(ethylsulfinyl) group itself can potentially act as a leaving group under certain conditions.
The stability of the intermediate Meisenheimer complex is a key factor in determining the regioselectivity and feasibility of nucleophilic substitution on pyridines. For attack at the 2- and 4-positions, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, leading to significant stabilization. stackexchange.comyoutube.com The presence of an additional electron-withdrawing group, such as the ethylsulfinyl group at the 2-position, would further stabilize this intermediate, thereby facilitating the reaction. youtube.com
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Pyridine
| Position of Attack | Stabilization of Intermediate |
|---|---|
| C-2 (ortho) | High (negative charge on nitrogen) |
| C-3 (meta) | Low (no delocalization onto nitrogen) |
Utilization as a Reagent or Building Block in Complex Organic Transformations
Substituted pyridines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. lifechemicals.com Consequently, functionalized pyridines like Pyridine, 2-(ethylsulfinyl)- serve as valuable building blocks for the synthesis of more complex and biologically active molecules. rasayanjournal.co.innih.govnih.gov
The reactivity of the ethylsulfinyl group and the pyridine ring allows for a variety of synthetic manipulations. For instance, the sulfoxide can be oxidized to the corresponding sulfone, which is a stronger electron-withdrawing group and a better leaving group. Conversely, the sulfoxide can be reduced to the corresponding sulfide (B99878). These transformations allow for the fine-tuning of the electronic properties and reactivity of the molecule.
Furthermore, the pyridine ring itself can be functionalized through various reactions, including cross-coupling reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. The ability to perform late-stage functionalization on complex molecules containing a pyridine core is of significant interest in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies.
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring System
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. quimicaorganica.orgaklectures.comyoutube.com When the reaction does occur, it typically proceeds at the 3-position (meta-position). quimicaorganica.orgstudy.com
The regioselectivity of EAS on pyridine is governed by the stability of the cationic intermediate (the σ-complex or arenium ion). Attack at the 2- or 4-positions results in a resonance structure where the positive charge is placed on the highly electronegative nitrogen atom, which is energetically unfavorable. study.com In contrast, attack at the 3-position ensures that the positive charge remains on the carbon atoms of the ring. study.com
The presence of the electron-withdrawing 2-(ethylsulfinyl) group is expected to further deactivate the pyridine ring towards electrophilic attack, making these reactions even more challenging and requiring harsh reaction conditions. The directing effect of the 2-(ethylsulfinyl) group in combination with the inherent preference for meta-substitution on the pyridine ring would likely lead to a complex mixture of products or require specific reaction conditions to achieve selectivity. In general, for pyridines bearing electron-donating groups, electrophilic substitution is more favorable. youtube.com
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine
| Position of Attack | Stability of Intermediate |
|---|---|
| C-2 (ortho) | Low (positive charge on nitrogen) |
| C-3 (meta) | High (positive charge on carbons only) |
Mechanistic Insights into Biological Activity of Sulfinyl Pyridine Derivatives Non Clinical Focus
Structure-Activity Relationship (SAR) Studies of Sulfinyl Pyridine (B92270) Derivatives
The biological activity of sulfinyl pyridine derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the key molecular features that govern their efficacy as inhibitors of various enzymes and as antimicrobial or antiviral agents. These studies systematically modify different parts of the molecule to understand how these changes affect its biological function.
A recurring theme in the SAR of sulfinyl pyridine derivatives is the critical role of the pyridine ring and the sulfinyl group. The pyridine ring often serves as a crucial scaffold for orienting other functional groups within the active site of a target enzyme. nih.govscilit.com Its nitrogen atom can participate in important hydrogen bonding interactions. The sulfinyl group, with its stereoelectronic properties, is also a key determinant of activity.
SAR studies have revealed that the nature and position of substituents on the pyridine ring and the group attached to the sulfinyl moiety significantly influence the biological activity. For instance, in the context of anti-proliferative activity, the presence and positions of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups on pyridine derivatives have been found to enhance their effects against cancerous cell lines. nih.govscilit.com Conversely, the introduction of bulky groups or halogen atoms can sometimes lead to a decrease in activity. nih.govscilit.com
In the development of inhibitors for enzymes like Cyclooxygenase-2 (COX-2), SAR studies have shown that specific substitutions on the pyridine ring can lead to highly potent and selective compounds. For example, a series of pyridine acyl sulfonamide derivatives were designed and synthesized, with one compound exhibiting significant COX-2 inhibitory activity. nih.gov Similarly, for imidazo[1,2-a]pyridine-based COX-2 inhibitors, the nature and size of the substituent at the C-3 position of the imidazo[1,2-a]pyridine (B132010) ring were found to be critical for inhibitory potency and selectivity. nih.gov
Furthermore, the exploration of isatin (B1672199) and its isomers as monoamine oxidase inhibitors has highlighted the importance of the sulfanyl (B85325) chain in modulating potency against both MAO-A and MAO-B. acs.org Halogen-substituted benzylsulfinyl groups were found to increase MAO-B inhibition. acs.org
The following table summarizes key SAR findings for various sulfinyl pyridine derivatives:
| Derivative Class | Key Structural Features for Activity | Impact on Biological Activity |
| Pyridine Acyl Sulfonamides | Specific substitution patterns on the pyridine ring | Enhanced COX-2 inhibition nih.gov |
| Imidazo[1,2-a]pyridines | Nature and size of substituent at C-3 | Critical for COX-2 inhibitory potency and selectivity nih.gov |
| Benzylsulfinyl-based Phthalimides | Sulfanyl chain and halogen substitution on the benzyl (B1604629) ring | Modulates MAO-A and MAO-B inhibition acs.org |
| General Pyridine Derivatives | Presence of -OMe, -OH, -C=O, -NH2 groups | Enhanced anti-proliferative activity nih.govscilit.com |
| General Pyridine Derivatives | Presence of bulky groups or halogens | Decreased anti-proliferative activity nih.govscilit.com |
Molecular Mechanisms of Enzyme Inhibition (e.g., Cyclooxygenase-2, Aldose Reductase) in In Vitro Systems
The inhibitory effects of sulfinyl pyridine derivatives on enzymes like Cyclooxygenase-2 (COX-2) and Aldose Reductase are rooted in specific molecular interactions within the enzyme's active site. These interactions are often elucidated through a combination of in vitro enzyme inhibition assays and computational modeling techniques such as molecular docking.
Cyclooxygenase-2 (COX-2) Inhibition:
COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major therapeutic goal. Sulfinyl pyridine derivatives have emerged as a promising class of COX-2 inhibitors. nih.govnih.gov The mechanism of inhibition often involves the binding of the derivative to the active site of the COX-2 enzyme, thereby preventing the binding of its natural substrate, arachidonic acid.
Molecular docking studies have provided valuable insights into the binding modes of these inhibitors. For instance, in a study of pyridine acyl sulfonamide derivatives, docking simulations showed that the most potent compound positioned itself within the COX-2 active site, forming key interactions with amino acid residues. nih.gov Similarly, for a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives, docking studies demonstrated that the designed compounds had favorable docking scores, with some even showing higher affinity than the known COX-2 inhibitor celecoxib (B62257). nih.gov These studies often reveal that the sulfonyl group plays a crucial role in anchoring the molecule within the active site through hydrogen bonding and other non-covalent interactions.
The following table highlights the inhibitory activity of selected sulfinyl pyridine derivatives against COX-2:
| Compound Class | Specific Derivative | COX-2 IC50 (µM) | Key Findings from Molecular Docking |
| Pyridine Acyl Sulfonamides | Compound 23 | 0.8 nih.gov | Probable binding model within the COX-2 active site determined nih.gov |
| 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines | Compound 5n | 0.07 nih.gov | High affinity for the COX-2 active site, with some derivatives showing better docking scores than celecoxib nih.gov |
Aldose Reductase Inhibition:
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the development of diabetic complications. Sulfinyl pyridine derivatives have been investigated as potential aldose reductase inhibitors. The mechanism of inhibition typically involves the binding of the inhibitor to the enzyme's active site, often interacting with the cofactor NADP+.
Studies on novel sulfonyl-pyridazinone inhibitors have provided high-resolution crystal structures of the inhibitor-enzyme complex. nih.gov These structures reveal that the pyridazinone headgroup occupies the catalytic site, while other parts of the molecule extend into a specificity pocket. nih.gov Such detailed structural information is crucial for understanding the precise molecular interactions, including the protonation states of both the inhibitor and key amino acid residues in the active site, which is essential for structure-based drug design. nih.gov
Research on N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids has shown that these compounds are significantly more potent inhibitors of aldose reductase than their N-(phenylsulfonyl)amino acid counterparts. nih.gov Enzyme kinetic analyses suggest a similar mechanism of inhibition, but multiple inhibition analyses indicate that the enhanced activity is due to interactions with multiple sites on the enzyme. nih.gov
Understanding Molecular Interactions with Cellular Components and Biological Targets
The biological effects of sulfinyl pyridine derivatives extend beyond enzyme inhibition and involve intricate interactions with various cellular components and biological targets. These interactions can modulate cellular signaling pathways and lead to a range of pharmacological activities.
One important mechanism involves the covalent modification of cysteine residues in proteins. A series of 2-sulfonyl pyridines have been identified as cysteine-reactive electrophiles that react with biological thiols through a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov This reactivity can be tuned by modifying the electrophilicity of the pyridine ring and by adding different recognition elements to the molecule. nih.gov This approach has been successfully used to develop a selective covalent modifier of adenosine (B11128) deaminase (ADA), where the molecule targets a cysteine residue distal to the active site, leading to the attenuation of the enzyme's activity and inhibition of lymphocytic cell proliferation. nih.gov
Molecular modeling and computational studies play a crucial role in understanding these interactions. For example, density functional theory (DFT) studies have been used to establish the geometry of newly synthesized pyridine derivatives and to correlate their electronic properties with their observed biological activities. nih.gov Such studies can provide insights into the reactivity and potential interaction sites of the molecules.
Furthermore, the interaction of sulfinyl pyridine derivatives with cellular signaling pathways has been explored. For instance, the KEAP1-NRF2 pathway, which is a key sensor of endogenous electrophiles, was used in a cell-based reporter screen to identify new cysteine-reactive chemotypes. nih.gov This screen identified 2-sulfonyl pyridines as activators of the NRF2 transcriptional program, indicating their ability to covalently modify KEAP1 cysteines. nih.gov
Mechanistic Studies of Antimicrobial and Antiviral Activity (in vitro)
Sulfinyl pyridine derivatives have demonstrated promising antimicrobial and antiviral activities in in vitro studies. The mechanisms underlying these activities are diverse and often involve targeting specific microbial or viral processes.
Antimicrobial Activity:
The antimicrobial activity of pyridine derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi. nih.govacs.orgbohrium.com The mechanism of action can involve the inhibition of essential microbial enzymes or the disruption of cellular structures.
Structure-activity relationship studies have shown that the nature of substituents on the pyridine ring is crucial for antimicrobial potency. bohrium.com For instance, in a series of newly synthesized pyridine and thienopyridine derivatives, certain compounds exhibited strong antimicrobial activity against E. coli, B. mycoides, and C. albicans. bohrium.comresearchgate.net The minimal inhibitory concentration (MIC) values for some of these compounds were found to be very low, indicating high potency. bohrium.comresearchgate.net
The following table summarizes the in vitro antimicrobial activity of selected pyridine derivatives:
| Derivative Class | Microbial Strain | Activity |
| Pyridine and Thienopyridine Derivatives | E. coli, B. mycoides, C. albicans | Good to strong antimicrobial activity bohrium.comresearchgate.net |
| Pyridine-based Benzothiazole and Benzimidazole Sulfonamides | Klebsiella pneumonia, Staphylococcus aureus | Higher inhibition zone than standard antibiotics for some derivatives acs.org |
Antiviral Activity:
Pyridine derivatives have also shown potential as antiviral agents against a variety of viruses, including Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B4 (CBV4). acs.orgnih.gov The antiviral mechanisms can be multifaceted, targeting different stages of the viral life cycle. nih.gov
Some pyridine derivatives have been found to inhibit viral replication by targeting viral enzymes or cellular proteins that are essential for the virus. For example, two pyridine-based sulfonamide derivatives showed significant viral reduction against HSV-1 and CBV4 and also inhibited the Hsp90α protein, which is a cellular chaperone that can be hijacked by viruses. acs.org
Mechanistic studies on 2-benzoxyl-phenylpyridine derivatives against Coxsackievirus B3 (CVB3) revealed that these compounds primarily target the early stages of viral replication within the host cell, including viral RNA replication and protein synthesis, rather than directly inactivating the virus or inhibiting its entry or release. mdpi.com This suggests that these compounds may interfere with cellular factors that are crucial for the viral life cycle. mdpi.com
The following table summarizes the in vitro antiviral activity of selected pyridine derivatives:
| Derivative Class | Virus | Key Mechanistic Insight |
| Pyridine-based Benzothiazole and Benzimidazole Sulfonamides | HSV-1, CBV4 | Inhibition of Hsp90α protein acs.org |
| 2-Benzoxyl-phenylpyridine Derivatives | CVB3 | Targets early stages of viral replication (RNA and protein synthesis) mdpi.com |
| General Pyridine Derivatives | Various viruses | Inhibition of reverse transcriptase, polymerase, RNase H, viral maturation, etc. nih.gov |
Analytical Methodologies for Research and Environmental Studies
Chromatographic Techniques for Separation and Purification
Chromatographic methods are fundamental for the isolation and purification of "Pyridine, 2-(ethylsulfinyl)-" from complex mixtures encountered in research and environmental samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques, with Supercritical Fluid Chromatography (SFC) emerging as a powerful alternative.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing pyridine (B92270) compounds. thermofisher.cn Due to the polarity imparted by the ethylsulfinyl group, "Pyridine, 2-(ethylsulfinyl)-" is well-suited for analysis by reverse-phase (RP) HPLC. researchgate.net The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation.
Mixed-mode stationary phases can also be employed to achieve separation of polar pyridine derivatives without the need for ion-pairing reagents, which are often incompatible with mass spectrometry (MS). helixchrom.comsielc.com For highly polar pyridine compounds, such as pyridine N-oxides which share polarity characteristics with sulfoxides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a more effective approach than traditional reverse-phase chromatography, as it provides better retention. chromforum.org
A typical RP-HPLC method for a pyridine derivative might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer, such as ammonium (B1175870) acetate. thermofisher.cnnih.gov
Interactive Data Table: Example HPLC Parameters for Pyridine Derivative Analysis Below is a table summarizing typical starting conditions for the HPLC analysis of pyridine derivatives, which would be optimized for "Pyridine, 2-(ethylsulfinyl)-".
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for many organic molecules. sielc.com |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for good peak shape and is MS-compatible. sielc.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for eluting compounds in RP-HPLC. sielc.com |
| Gradient | 5% B to 95% B over 15 min | To elute a range of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. patsnap.com |
| Detection | UV at 250-260 nm | Pyridine ring provides strong UV absorbance in this range. sielc.com |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Gas Chromatography (GC): GC is a highly sensitive and selective method for the analysis of volatile and semi-volatile pyridine compounds. cdc.gov When coupled with a mass spectrometer (GC-MS), it provides powerful identification capabilities. For polar compounds like "Pyridine, 2-(ethylsulfinyl)-", derivatization may sometimes be employed to increase volatility and improve peak shape, although this can add complexity to the sample preparation. thermofisher.cnresearchgate.net The choice of a suitable capillary column, such as one coated with a polar stationary phase like polyethylene glycol (e.g., DB-WAX), is important for resolving pyridine bases. nih.gov
Techniques like thermal desorption can be used to introduce samples into the GC system, particularly for trace-level analysis from air or other matrices. lmaleidykla.lt
Supercritical Fluid Chromatography (SFC): SFC is a less common but effective technique that combines advantages of both GC and HPLC. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be particularly useful for the analysis and purification of polar compounds and can be coupled with various detectors, including mass spectrometers and Fourier transform infrared (FTIR) detectors. cdc.gov
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a straightforward and cost-effective approach for the quantitative analysis of "Pyridine, 2-(ethylsulfinyl)-" in research settings. These methods are based on the principle that the compound absorbs light at a specific wavelength.
The pyridine ring system in "Pyridine, 2-(ethylsulfinyl)-" contains a chromophore that absorbs ultraviolet (UV) light. For quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While direct spectrophotometric methods are mentioned for pyridine compounds, specific protocols for "Pyridine, 2-(ethylsulfinyl)-" are not extensively detailed in the literature. thermofisher.cn The development of such a method would involve identifying the wavelength of maximum absorbance (λmax) and validating the method for linearity, accuracy, and precision within a specific concentration range.
Development and Validation of Analytical Procedures for Environmental Fate and Degradation Studies
Studying the environmental fate and degradation of "Pyridine, 2-(ethylsulfinyl)-" requires robust and validated analytical methods to monitor its persistence and transformation in various environmental matrices like soil and water. mdpi.comresearchgate.net These studies are essential for assessing the potential environmental impact of the compound. researchgate.net
The development of such methods typically involves HPLC or GC, often coupled with mass spectrometry for definitive identification of the parent compound and its degradation products. nih.gov The goal is to create a procedure that is sensitive, specific, accurate, and precise for the intended matrix.
Method Validation Parameters: Analytical procedures for environmental studies must be rigorously validated according to established guidelines. Key validation parameters include:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Linearity: The establishment of a linear relationship between the concentration of the analyte and the analytical response over a defined range.
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments in the relevant matrix (e.g., soil, water). thermofisher.cn
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Interactive Data Table: Example Method Validation Summary for an Environmental Assay This table illustrates typical acceptance criteria for the validation of an analytical method intended for environmental fate studies of a pyridine derivative.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (r²) | ≥ 0.995 | Ensures proportional response to concentration. |
| Accuracy (% Recovery) | 80 - 120% | Confirms the method measures the true amount. |
| Precision (% RSD) | ≤ 15% | Demonstrates repeatability of the measurement. |
| Specificity | No interference at analyte retention time | Guarantees the signal is only from the analyte. |
| LOD/LOQ | Sufficiently low for environmental levels | Ensures detection at relevant concentrations. |
Future Research Directions and Emerging Opportunities
Exploration of Novel and Sustainable Synthetic Routes for Pyridine (B92270), 2-(ethylsulfinyl)- and Analogs
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research in this area will likely focus on several key aspects:
Biocatalytic Oxidation: The use of enzymes, such as monooxygenases, offers a green alternative to traditional chemical oxidants for the synthesis of enantiomerically pure sulfoxides. researchgate.net Research into identifying or engineering enzymes that can selectively oxidize 2-(ethylthio)pyridine to either the (R)- or (S)-enantiomer of Pyridine, 2-(ethylsulfinyl)- would be a significant advancement. This approach promises high selectivity under mild conditions, minimizing waste and environmental impact. researchgate.net
Visible-Light Photocatalysis: Recent advancements in photoredox catalysis have enabled the synthesis of sulfides and sulfoxides under mild, environmentally friendly conditions. chemicalbook.com Exploring the application of visible-light-mediated oxidation of 2-(ethylthio)pyridine using air as the oxidant could provide a scalable and sustainable route to Pyridine, 2-(ethylsulfinyl)-.
Microwave-Assisted and Flow Synthesis: Microwave-assisted organic synthesis and flow chemistry are powerful tools for accelerating reaction rates and improving yields. chemrxiv.org Investigating these technologies for the synthesis of Pyridine, 2-(ethylsulfinyl)- could lead to more efficient and scalable production processes.
Solvent-Free and Alternative Solvent Systems: Moving away from hazardous organic solvents is a key principle of green chemistry. Research into solvent-free reaction conditions or the use of greener solvents like water or ionic liquids for the synthesis of pyridyl sulfoxides is a promising avenue. nih.govyoutube.com
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalytic Oxidation | High enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.net | Enzyme screening and engineering for specific substrate recognition. researchgate.net |
| Visible-Light Photocatalysis | Use of renewable energy source, mild conditions, potential for scalability. chemicalbook.com | Development of efficient photocatalysts and optimization of reaction conditions. chemicalbook.com |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced process control. chemrxiv.org | Optimization of microwave parameters for specific transformations. chemrxiv.org |
| Flow Chemistry | Scalability, improved safety, precise control over reaction parameters. | Reactor design and optimization for continuous production. |
| Green Solvents/Solvent-Free | Reduced environmental impact, simplified work-up procedures. nih.govyoutube.com | Identification of suitable green solvents and catalyst systems. nih.govyoutube.com |
Investigation of New Applications in Catalysis and Advanced Organic Synthesis
The unique structural and electronic features of Pyridine, 2-(ethylsulfinyl)- suggest its potential as a valuable ligand or reagent in catalysis and organic synthesis.
Asymmetric Catalysis: Chiral sulfoxides are known to be effective ligands in a variety of asymmetric transformations. The nitrogen atom of the pyridine ring and the oxygen atom of the sulfinyl group in Pyridine, 2-(ethylsulfinyl)- can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment for catalysis. Future research could explore its use in reactions such as asymmetric allylic alkylations, aldol (B89426) reactions, and Diels-Alder reactions.
Cross-Coupling Reactions: The sulfinyl group can function as a leaving group in cross-coupling reactions. Analogy with pyridyl sulfinates, which have been successfully used as alternatives to unstable pyridyl boronic acids in Suzuki-Miyaura couplings, suggests that Pyridine, 2-(ethylsulfinyl)- could serve as a precursor to a pyridyl nucleophile in palladium-catalyzed reactions. nih.govambeed.com This would be particularly valuable for the synthesis of complex biaryl compounds containing a 2-substituted pyridine moiety. nih.gov
Directing Group in C-H Functionalization: The sulfinyl group can act as a directing group to control the regioselectivity of C-H bond activation and functionalization reactions on the pyridine ring. This would enable the synthesis of specifically substituted pyridine derivatives that are otherwise difficult to access.
Deeper Elucidation of Complex Reaction Mechanisms and Biological Interactions
A thorough understanding of the underlying mechanisms is crucial for the rational design of new applications.
Mechanistic Studies of Catalytic Cycles: For applications in catalysis, detailed mechanistic studies are needed to understand how Pyridine, 2-(ethylsulfinyl)- interacts with metal centers and influences the course of a reaction. This would involve a combination of experimental techniques (e.g., kinetics, in-situ spectroscopy) and computational modeling.
Understanding Biological Activity: While direct data is scarce, related compounds like 2-(2-pyridyl) ethyl isothiocyanate have shown chemopreventive activity. nih.gov It is plausible that Pyridine, 2-(ethylsulfinyl)- or its metabolites could exhibit interesting biological activities. Future research should involve screening for various biological targets, including enzymes and receptors, and investigating the structure-activity relationships. The pyridine moiety is a common feature in many pharmaceuticals and agrochemicals, suggesting that its derivatives could have significant biological relevance. researchgate.net
Design and Development of Pyridine, 2-(ethylsulfinyl)- as Advanced Research Probes and Tools
The unique properties of Pyridine, 2-(ethylsulfinyl)- also make it a candidate for the development of specialized research tools.
Chiral Probes: The enantiomerically pure forms of Pyridine, 2-(ethylsulfinyl)- could be used as chiral solvating agents or derivatizing agents for the determination of enantiomeric excess of other chiral molecules by techniques like NMR spectroscopy.
Fluorescent Probes: By incorporating a fluorophore into the pyridine ring or the ethyl group, it may be possible to develop fluorescent probes for detecting metal ions or other analytes. The coordination of the target analyte to the pyridine-sulfoxide moiety could induce a change in the fluorescence properties of the molecule.
Ligands for Material Science: The ability of the pyridine and sulfoxide (B87167) groups to coordinate to metal ions could be exploited in the design of new coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or catalytic properties.
Q & A
Q. Approaches :
- Chemical Proteomics : Use affinity-based probes to pull down cellular targets .
- CRISPR Screening : Identify gene knockouts that confer resistance to the compound .
- Transcriptomics : Analyze differential gene expression post-treatment to map affected pathways.
Example Workflow:
Treat cells with IC₅₀ dose for 24h.
Perform RNA-seq to identify upregulated/downregulated genes (e.g., apoptosis markers like BAX).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
